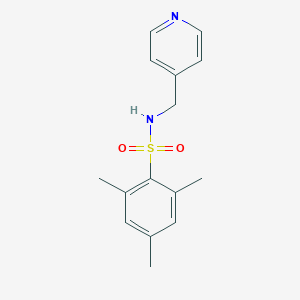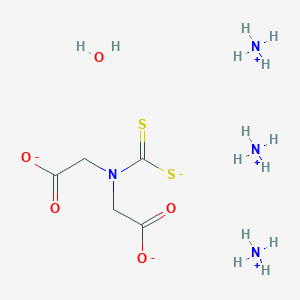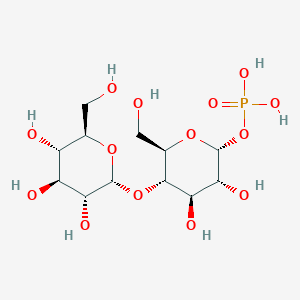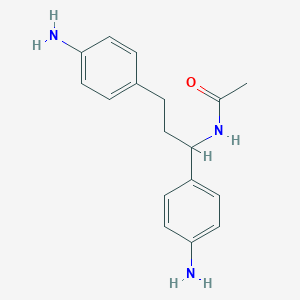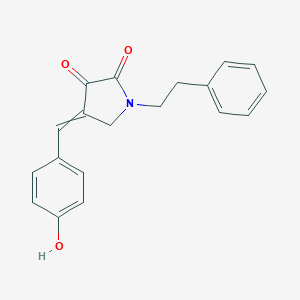![molecular formula C5H6N2O2 B231564 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone CAS No. 18492-61-0](/img/structure/B231564.png)
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCPF and is synthesized through a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone have not been extensively studied. However, it has been found to have an effect on certain enzymes, which may have implications for its use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is its potential as a building block for the synthesis of complex organic molecules. However, its use in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several future directions for research on 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. One potential direction is the development of new drugs and pharmaceuticals based on its inhibitory effect on certain enzymes. Another potential direction is the synthesis of new organic molecules using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone involves several steps. The first step is the preparation of 3-methyl-2-cyclopentenone, which is then reacted with 3-isopropyl-2-furanone in the presence of a Lewis acid catalyst to form 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of complex organic molecules. It has also been found to have potential applications in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
18492-61-0 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10H,5-6H2,1-4H3 |
Clé InChI |
VWINWHGOQHLUKA-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES canonique |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



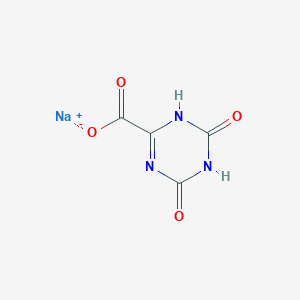
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
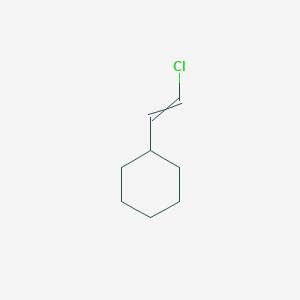
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
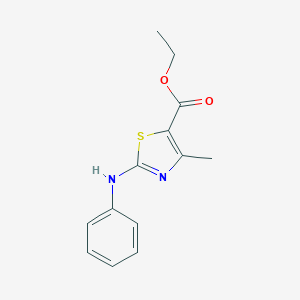
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
